3-Hydroxymethylpentane-1,5-diol

Description

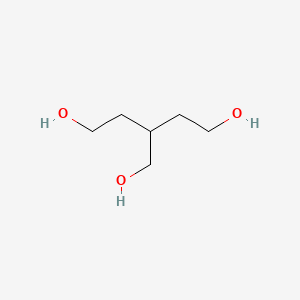

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)pentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c7-3-1-6(5-9)2-4-8/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSRRNYRGPTTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30244253 | |

| Record name | 3-Hydroxymethylpentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-12-9 | |

| Record name | 3-(Hydroxymethyl)-1,5-pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=998-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxymethylpentane-1,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxymethylpentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxymethylpentane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxymethylpentane 1,5 Diol

Conventional Chemical Synthesis Routes

The traditional approaches to synthesizing 3-Hydroxymethylpentane-1,5-diol primarily rely on well-established organic reactions, including hydrogenation and multi-step conversions. These methods often utilize readily available starting materials and offer robust pathways to the target molecule.

Hydrogenation-Based Approaches to this compound

Hydrogenation, a fundamental reaction in industrial chemistry, represents a major route for the production of this compound. These approaches typically involve the reduction of carbonyl or carboxyl functionalities in suitable precursor molecules.

A significant pathway to this compound involves the catalytic hydrogenation of carboxylate esters. A notable historical example is the synthesis from triethyl citrate (B86180) (triethyl 2-hydroxypropane-1,2,3-tricarboxylate). This process involves the high-pressure hydrogenation of the ester groups to the corresponding primary alcohols. The reaction is typically carried out using a copper chromite catalyst at elevated temperatures and pressures.

Another plausible, though less directly documented, route is the reduction of esters of 3-(hydroxymethyl)pentanedioic acid. For instance, the hydrogenation of diethyl 3-(hydroxymethyl)pentanedioate would directly yield the target triol. The selective hydrogenation of such esters to 1,3-diols is a known transformation, often employing catalysts like gallium-promoted copper on a silica (B1680970) support (Cu-Ga/SiO2). researchgate.net

| Precursor | Catalyst | Conditions | Product | Reference |

| Triethyl Citrate | Copper Chromite | High Pressure & Temperature | This compound | chemsrc.com |

| Diethyl Malonate | Ga-promoted Cu/SiO2 | 160 °C, 8 MPa H2 | 1,3-Propanediol (B51772) (analogous) | researchgate.net |

The reduction of aldehyde precursors presents another viable synthetic strategy. Analogous to the synthesis of similar diols, the hydrogenation of a dialdehyde (B1249045) or a hydroxydialdehyde precursor would yield this compound. For example, the hydrogenation of β-methylglutaraldehyde is a known method for producing 3-methyl-1,5-pentanediol, suggesting that a similar precursor, such as 3-formyl-3-hydroxymethylpentanedial, could be reduced to the target triol.

The hydrogenation of aldehydes like 3-hydroxypropanal (B37111) to 1,3-propanediol is efficiently achieved using bimetallic catalysts such as Ru-Ni on a silica support (Ru-Ni/SiO2). mindat.org This suggests that similar catalytic systems could be effective for the reduction of the more complex aldehyde precursors required for this compound synthesis.

Multi-Step Conversions and Cycloaddition-Hydrolysis Pathways

More intricate synthetic routes, often involving multiple steps or cycloaddition reactions, can also be envisioned for the production of this compound.

One potential multi-step approach begins with the Knoevenagel condensation of diethyl malonate with formaldehyde (B43269). This reaction, typically conducted under basic conditions, can yield diethyl bis(hydroxymethyl)malonate. nih.govwikipedia.org Subsequent reduction of the ester functionalities in this intermediate would lead to the desired triol.

The Prins reaction, which involves the acid-catalyzed addition of an aldehyde to an alkene, offers a potential cycloaddition-based route. organic-chemistry.orgnih.gov For instance, the reaction of acrolein with formaldehyde could theoretically lead to a cyclic intermediate that, upon hydrolysis and reduction, yields the this compound backbone. While specific examples for this exact transformation are not prevalent in the literature, the Prins reaction is a known method for forming 1,3-diol systems. organic-chemistry.org

Emerging Biocatalytic and Chemoenzymatic Synthesis of Polyols

The drive for more sustainable and selective chemical manufacturing has spurred interest in biocatalytic and chemoenzymatic approaches for polyol synthesis. These methods leverage the high specificity of enzymes to perform reactions under mild conditions, often with high regio- and enantioselectivity. nih.gov

While specific biocatalytic routes to this compound are not yet well-established, the enzymatic reduction of related dicarboxylic acids or their derivatives presents a promising avenue. For example, engineered enzymes could potentially catalyze the reduction of 3-hydroxymethylglutaric acid or its esters to the corresponding diol. The use of ketoreductases (KREDs) for the production of chiral alcohols is a well-developed field in biocatalysis and could be adapted for this purpose. nih.gov

Chemoenzymatic strategies, which combine both chemical and enzymatic steps, offer a powerful approach. A potential chemoenzymatic route could involve the enzymatic resolution of a racemic precursor, followed by chemical transformations to yield the final product. For instance, a lipase (B570770) could be used for the enantioselective acylation of a racemic diol precursor, allowing for the separation of stereoisomers before further chemical synthesis.

Optimization of Reaction Conditions and Process Selectivity for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound production, while minimizing by-product formation and production costs. Key parameters that are typically optimized include temperature, pressure, catalyst type and loading, solvent, and reaction time.

For hydrogenation-based routes, the choice of catalyst is paramount. For the reduction of carboxylate esters, catalysts like copper chromite are effective but often require harsh conditions. chemsrc.com Research into more active and selective catalysts, such as bimetallic systems (e.g., Ru-Ni, Cu-Ga), aims to enable the reaction to proceed under milder conditions, thus improving energy efficiency and reducing the potential for side reactions. researchgate.netmindat.org

The optimization of polyester (B1180765) polyol synthesis, a related field, provides valuable insights. In these processes, factors such as the ratio of alcohol to acid, the rate of water removal (in condensation reactions), and the use of catalysts are all critical for controlling the properties of the final product. acs.org These principles can be applied to the synthesis of this compound, particularly in multi-step routes involving esterification or condensation steps.

Response surface methodology and other statistical design of experiment techniques are powerful tools for systematically optimizing multiple reaction parameters simultaneously to identify the most efficient and selective process conditions.

Chemical Transformations and Derivatization of 3 Hydroxymethylpentane 1,5 Diol

Esterification Chemistry and Functional Group Manipulation

The presence of three hydroxyl groups on the 3-Hydroxymethylpentane-1,5-diol molecule allows for a range of esterification reactions, leading to the formation of monomers and intermediates with diverse functionalities.

Synthesis of Unsaturated Esters (e.g., Acrylates, Sorbates) from this compound

The reaction of this compound with unsaturated carboxylic acids, such as acrylic acid or sorbic acid, or their more reactive derivatives like acyl chlorides or esters, can yield multifunctional unsaturated esters. These molecules, containing multiple polymerizable double bonds, are valuable crosslinking agents in free-radical polymerizations, enhancing the thermal and mechanical properties of the resulting polymer networks.

It can be inferred that the synthesis of the triacrylate of this compound would proceed under similar conditions, with all three hydroxyl groups participating in the esterification to form a trifunctional monomer. The resulting 3-(acryloyloxymethyl)pentane-1,5-diyl diacrylate would be a highly reactive crosslinking agent. Similarly, reaction with sorbic acid or its derivatives would yield the corresponding trisorbate ester, a monomer with conjugated double bonds that can participate in various polymerization and cycloaddition reactions.

Reactions with Acid Anhydrides for Polymer Precursors

The reaction of polyols with cyclic acid anhydrides, such as maleic anhydride (B1165640) or phthalic anhydride, is a fundamental process in the production of unsaturated and saturated polyester (B1180765) resins. The hydroxyl groups of this compound can react with these anhydrides to form ester linkages, leading to the formation of branched polyester precursors.

The reaction with maleic anhydride, an unsaturated anhydride, introduces polymerizable carbon-carbon double bonds into the polyester backbone. This reaction typically proceeds via the opening of the anhydride ring by a hydroxyl group, forming a half-ester with a carboxylic acid group. This carboxylic acid can then be esterified with another hydroxyl group, either from the same or another polyol molecule, to build the polymer chain. The trifunctionality of this compound would lead to the formation of a crosslinked or branched unsaturated polyester resin. These resins, when dissolved in a reactive diluent like styrene (B11656) and cured with a free-radical initiator, form rigid thermoset materials. The general condensation of maleic anhydride with a diol is a known method for producing unsaturated polyester resins. nih.gov

Similarly, the reaction with phthalic anhydride, a saturated aromatic anhydride, would result in the formation of a branched alkyd-type resin. These resins are widely used in the coatings industry. The reaction mechanism involves the same ring-opening and subsequent esterification steps. The incorporation of the trifunctional this compound would increase the crosslink density and hardness of the resulting coating.

Polycondensation and Polymerization Applications

The trifunctional nature of this compound makes it a valuable monomer for introducing branching and crosslinking in condensation polymers like polyurethanes and polyesters.

Role in Polyurethane Formation

Polyurethanes are synthesized through the reaction of polyisocyanates with polyols. google.com While diols form linear polyurethane chains, the inclusion of a triol like this compound acts as a crosslinking agent, leading to the formation of a three-dimensional polymer network. This crosslinking significantly enhances the mechanical properties, thermal stability, and chemical resistance of the resulting polyurethane material.

In a typical polyurethane formulation, a diisocyanate is reacted with a mixture of a long-chain diol (polyol) and a short-chain extender or crosslinker. This compound can function as this trifunctional crosslinker. The hydroxyl groups react with the isocyanate groups to form urethane (B1682113) linkages. The extent of crosslinking, and thus the final properties of the polyurethane, can be precisely controlled by adjusting the molar ratio of the triol in the polyol blend. The use of trihydroxy compounds as cross-linking agents in polyurethane preparation is a well-established practice. nih.gov

The resulting crosslinked polyurethanes can range from rigid foams to tough elastomers and high-performance coatings, depending on the other components of the formulation. The incorporation of this compound would be expected to increase the hardness, modulus, and solvent resistance of the polyurethane.

| Property | Effect of this compound Incorporation |

| Crosslink Density | Increases |

| Hardness | Increases |

| Tensile Strength | Generally Increases |

| Elongation at Break | Generally Decreases |

| Solvent Resistance | Increases |

| Thermal Stability | Generally Increases |

Table 1: Predicted Effects of this compound on Polyurethane Properties. This table is based on the general effects of trifunctional crosslinkers in polyurethane systems.

Incorporation into Polyester Architectures

In polyester synthesis, which typically involves the polycondensation of a dicarboxylic acid with a diol, the inclusion of a trifunctional alcohol like this compound leads to the formation of branched or crosslinked polymer structures. mdpi.com This branching has a profound impact on the physical and mechanical properties of the resulting polyester.

When this compound is included in a polyesterification reaction with a dicarboxylic acid (e.g., adipic acid, terephthalic acid) and a diol, it creates a network structure. This prevents the linear chain alignment that is characteristic of thermoplastic polyesters, often resulting in amorphous, thermosetting materials with increased rigidity and thermal resistance. The synthesis of polyesters from adipic acid and various diols is a common practice. nih.govgoogle.com

The properties of the final polyester can be tailored by controlling the amount of this compound in the monomer feed. A low concentration will lead to a branched, but still potentially processable, polymer, while higher concentrations will result in a highly crosslinked, infusible, and insoluble thermoset. These branched polyesters can be used in applications such as coatings, adhesives, and composite matrices. For instance, novel polyester polyols have been prepared from biobased 1,4-pentanediol, a structurally similar diol. jetir.org

| Dicarboxylic Acid | Expected Polyester Properties with this compound |

| Adipic Acid (Aliphatic) | Formation of a flexible, crosslinked polyester network. Potential use in coatings and adhesives with improved adhesion and toughness. |

| Terephthalic Acid (Aromatic) | Creation of a rigid, crosslinked polyester with enhanced thermal stability and hardness. Suitable for high-performance coatings and composites. nih.gov |

| Maleic Anhydride (Unsaturated) | Production of an unsaturated, branched polyester resin. Cures to a hard, thermoset material upon addition of a vinyl monomer and initiator. |

Table 2: Predicted Polyester Architectures and Properties with this compound. This table is based on the principles of polyester chemistry and the known effects of trifunctional monomers.

This compound as a Key Intermediate in Complex Organic Syntheses

Beyond its role in polymer science, the unique structure of this compound suggests its potential as a starting material or intermediate in more complex organic syntheses. However, specific examples of its use in the synthesis of bioactive molecules or as a chiral building block are not prominently featured in the readily available scientific literature.

The symmetrical nature of the molecule and the presence of three primary hydroxyl groups could, in principle, allow for its use in the synthesis of macrocyclic compounds, such as crown ethers or their analogs, through carefully controlled reactions. chemsrc.com The synthesis of macrocycles often relies on the use of di- or multifunctional building blocks to construct the large ring systems.

Furthermore, if this compound could be obtained in a chiral form, for instance through enzymatic resolution or asymmetric synthesis, it would represent a valuable chiral building block. Chiral polyoxygenated molecules are important intermediates in the synthesis of many natural products and pharmaceuticals. The stereochemical arrangement of the hydroxyl groups would provide a template for the construction of complex, stereochemically defined target molecules. While the synthesis of other chiral diols and their use as building blocks is documented, specific applications of chiral this compound are yet to be widely reported.

Precursors for Biologically Active Molecules

The investigation into derivatives of this compound as precursors for biologically active molecules is an area that remains largely unexplored in published research. While analogous structures, such as 3-amino-pentane-1,5-diol, have been utilized as key intermediates in the synthesis of therapeutic agents, direct evidence of this compound serving a similar role is not apparent. The structural similarity suggests potential for derivatization into compounds with interesting pharmacological properties, but specific synthetic pathways and the biological evaluation of such derivatives have not been documented in accessible scientific reports.

Building Blocks for Advanced Organic Frameworks

Similarly, the use of this compound as a building block for advanced organic frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), is not well-established in the current body of scientific literature. The three hydroxyl groups offer potential anchor points for creating three-dimensional, porous structures. However, specific examples of MOFs or other frameworks constructed using this particular triol as a linker or node are not described in detail. Research in the field of porous materials often highlights the use of a wide array of poly-functional organic linkers, but the application of this compound has not been a specific focus of the studies retrieved. The potential for this compound to act as a flexible, aliphatic linker in the design of novel frameworks remains a theoretical possibility awaiting experimental validation and documentation.

Due to the lack of specific research findings, data tables detailing precursor-product relationships or framework properties for this compound cannot be provided at this time.

Advanced Materials Science Applications Utilizing 3 Hydroxymethylpentane 1,5 Diol Derivatives

Polymer Crosslinking and Network Formation

The trifunctionality of 3-Hydroxymethylpentane-1,5-diol, possessing three hydroxyl (-OH) groups, makes it an exceptional candidate as a crosslinking agent in various polymer systems. In polymer chemistry, crosslinking is a process that involves forming chemical bonds between polymer chains, transforming a liquid or thermoplastic material into a more rigid and durable thermoset.

When incorporated into a polymerization reaction with difunctional monomers, such as dicarboxylic acids or diisocyanates, this compound serves as a branching point. This leads to the formation of a three-dimensional network structure. The extent of crosslinking can be precisely controlled by adjusting the concentration of the triol in the reaction mixture. This control is crucial for tailoring the final properties of the polymer. For example, a higher concentration of the triol results in a higher crosslink density, leading to a more rigid material with increased thermal stability and chemical resistance.

The crosslinking capabilities of this compound are particularly valuable in the synthesis of polyesters and polyurethanes. In polyester (B1180765) synthesis, the hydroxyl groups react with the carboxyl groups of dicarboxylic acids to form ester linkages. The third hydroxyl group allows for the connection of a third polymer chain, creating a network. Similarly, in polyurethane synthesis, the hydroxyl groups react with isocyanate groups to form urethane (B1682113) linkages, with the triol facilitating the formation of a crosslinked network.

Development of Novel Polymeric Materials with Tailored Properties

The unique structure of this compound enables the development of novel polymeric materials with properties that can be specifically tailored for various applications. By strategically incorporating this triol into polymer backbones, researchers can influence a range of physical and chemical characteristics.

The introduction of the hydroxymethyl side group can impact the polymer's crystallinity and thermal properties. For instance, the branching introduced by the triol can disrupt the regular packing of polymer chains, leading to a more amorphous material with a lower melting point but potentially a higher glass transition temperature (Tg). This can be advantageous in applications requiring materials with good optical clarity or those that need to remain flexible at lower temperatures.

Furthermore, the presence of unreacted hydroxyl groups in the final polymer can serve as sites for post-polymerization modification. These pendant hydroxyl groups can be functionalized with other chemical moieties to impart specific properties such as hydrophilicity, flame retardancy, or biocompatibility. This versatility opens up possibilities for creating "smart" polymers that can respond to external stimuli.

Modifiers for Enhanced Material Performance and Durability

Derivatives of this compound can be employed as modifiers to enhance the performance and durability of existing polymer systems. When added in smaller quantities to a polymer formulation, this triol can significantly improve key properties without a complete redesign of the base polymer.

The increased crosslink density imparted by the triol can lead to a marked improvement in the mechanical strength, hardness, and scratch resistance of coatings and bulk materials. This is particularly relevant for applications in the automotive, aerospace, and electronics industries where durability is paramount. Moreover, the formation of a denser network structure can reduce the permeability of the material to gases and liquids, thereby enhancing its chemical resistance and barrier properties. This is beneficial for packaging applications and protective coatings.

The thermal stability of polymers can also be enhanced through the incorporation of this compound. The three-dimensional network structure requires more energy to break down compared to linear polymer chains, resulting in a higher decomposition temperature. This makes the modified materials suitable for high-temperature applications.

Below is an interactive data table summarizing the expected impact of incorporating this compound as a modifier on various material properties.

| Material Property | Expected Impact of this compound Addition | Rationale |

| Mechanical Strength | Increase | Higher crosslink density leads to a more rigid and stronger network. |

| Hardness | Increase | The three-dimensional network structure resists indentation and scratching. |

| Chemical Resistance | Increase | A denser network reduces the diffusion of solvents and chemicals into the polymer matrix. |

| Thermal Stability | Increase | More energy is required to break down the crosslinked network compared to linear chains. |

| Flexibility | Decrease | Increased rigidity from crosslinking reduces the mobility of polymer chains. |

| Solubility | Decrease | The crosslinked polymer will swell in solvents but not dissolve. |

Role in Bio-based Polymer Systems

With a growing emphasis on sustainability, the development of polymers from renewable resources is a key area of research. whiterose.ac.ukresearchgate.net Bio-based platform chemicals, such as 2,5-bis(hydroxymethyl)furan (BHMF), are being explored for the synthesis of sustainable polymers like polyesters and polyurethanes. nih.govnih.govrsc.org While the specific bio-based production route for this compound is not yet widely commercialized, its structural similarity to other bio-derived polyols suggests its potential as a valuable building block in this domain.

Should a commercially viable pathway from biomass to this compound be established, it could serve as a bio-based crosslinking agent. This would enable the production of thermosetting polymers with a significant renewable content. For example, it could be reacted with bio-derived dicarboxylic acids, such as succinic acid or adipic acid, to create fully bio-based, crosslinked polyesters. nih.gov These materials would offer the performance benefits of crosslinking while also improving the environmental profile of the final product.

The use of this compound in bio-based polymer systems aligns with the principles of green chemistry by utilizing renewable feedstocks to create high-performance materials. This could lead to the development of more sustainable alternatives for a wide range of applications, from coatings and adhesives to composites and foams.

Theoretical and Computational Investigations of 3 Hydroxymethylpentane 1,5 Diol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 3-Hydroxymethylpentane-1,5-diol at the molecular level. These computational methods, such as Density Functional Theory (DFT), provide highly accurate and quantitative data on molecular systems, enabling the study of mechanistic pathways that may not be experimentally feasible. rsdjournal.org By applying these methods, a detailed understanding of the electronic structure, which governs the molecule's reactivity and physical properties, can be achieved.

A key aspect of electronic structure analysis is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and optical properties. nih.govresearchgate.net For this compound, a polyhydric alcohol, the presence of multiple hydroxyl (-OH) groups significantly influences its electronic landscape. libretexts.orgbyjus.com

DFT calculations can be employed to determine various electronic properties of this compound. These calculations can predict parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment. researchgate.net These computed descriptors are invaluable for understanding the molecule's behavior in chemical reactions and its interactions with other molecules.

Below is a table summarizing some key computed properties for this compound and related compounds.

| Property | This compound | Pentane-1,5-diol nih.gov | 2-(Hydroxymethyl)pentane-1,5-diol nih.gov | 3-Propyl-pentane-1,5-diol nih.gov |

|---|---|---|---|---|

| Molecular Formula | C6H14O3 nih.gov | C5H12O2 | C6H14O3 | C8H18O2 |

| Molecular Weight (g/mol) | 134.17 nih.gov | 104.15 | 134.17 | 146.23 |

| XLogP3-AA | -0.9 nih.gov | -0.3 | -0.9 | 1.4 |

| Polar Surface Area (Ų) | 60.7 nih.gov | 40.5 | 60.7 | 40.5 |

Conformational Landscape and Molecular Dynamics Simulations

The flexibility of the carbon chain in this compound allows it to adopt various spatial arrangements, or conformations. Understanding this conformational landscape is crucial as different conformers can exhibit distinct energies, reactivities, and biological activities. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the dynamic nature of molecules and their conformational preferences over time. mdpi.commdpi.com

MD simulations treat the molecule as a collection of atoms interacting through a defined force field, allowing for the observation of its movements and structural changes. mdpi.com For a molecule like this compound, these simulations can reveal the most stable conformers and the energy barriers between them. The presence of three hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the conformational equilibrium.

Conformational analysis, often performed in conjunction with quantum chemical calculations, can identify the minimum energy structures on the potential energy surface. researchgate.net For similar diols, studies have shown that the orientation of the hydroxyl groups (equatorial vs. axial in cyclic analogues) plays a significant role in determining the most stable conformation. researchgate.net The solvent environment also has a profound impact on the conformational preferences, as intermolecular interactions with solvent molecules can stabilize or destabilize certain conformers. researchgate.net

| Computational Method | Key Information Obtained | Relevance to this compound |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Time-dependent atomic positions, conformational changes, interaction energies. mdpi.com | Predicts dominant conformations and flexibility of the carbon backbone and hydroxyl groups. |

| Quantum Chemical Calculations (e.g., DFT) | Optimized geometries, relative energies of conformers, energy barriers for rotation. rsdjournal.org | Identifies the most stable conformers and quantifies the energy differences between them. |

| Nuclear Overhauser Effect (NOE) Spectroscopy (Experimental) | Information on through-space proton-proton distances, which helps determine conformation. mdpi.com | Provides experimental validation for computationally predicted conformations. |

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating the detailed mechanisms of their reactions. For this compound, a key area of interest is its reaction with isocyanates to form polyurethanes. researchgate.netresearchgate.netrsc.org Theoretical calculations can be used to model these complex reactions and provide insights that are often difficult to obtain through experimental means alone.

The reactivity of the hydroxyl groups in this compound is a central focus. As a triol, it possesses three primary hydroxyl groups. nih.gov The reactivity of these groups can be influenced by steric effects and the electronic environment within the molecule. Quantum chemical calculations can determine the charge distribution on the atoms, particularly the oxygen and hydrogen atoms of the hydroxyl groups, to predict their susceptibility to electrophilic attack by the isocyanate group. acs.org

Furthermore, computational methods can be used to map out the potential energy surface of a reaction, identifying the transition states and intermediates involved. researchgate.net This allows for the determination of activation energies, which are crucial for understanding the reaction kinetics. researchgate.net For the formation of urethanes, different mechanistic pathways, including catalyzed and non-catalyzed routes, can be investigated. researchgate.netacs.org Theoretical studies can help to discern the most favorable pathway under specific conditions. For instance, research on similar polyol-isocyanate reactions has explored autocatalyzed mechanisms and the role of catalysts in influencing the reaction rate and the final polymer structure. researchgate.netrsc.org

Structure-Property Correlations at the Molecular Level

A significant advantage of theoretical and computational chemistry is the ability to establish clear relationships between the molecular structure of a compound and its macroscopic properties. mdpi.com For this compound, these structure-property correlations are vital for understanding its behavior and for designing new materials with tailored characteristics.

By systematically modifying the molecular structure in silico and calculating the resulting properties, researchers can develop quantitative structure-property relationship (QSPR) models. mdpi.com These models can predict a wide range of physical and chemical properties, such as boiling point, density, viscosity, and solubility, based on the molecule's structural features.

The three hydroxyl groups of this compound are the primary determinants of its key properties. libretexts.orgbyjus.com Their ability to form hydrogen bonds is responsible for its relatively high boiling point and viscosity compared to non-hydroxylated alkanes of similar molecular weight. Computational methods can quantify the strength and extent of this hydrogen bonding network. The polarity of the molecule, which can be calculated using quantum mechanics, is directly related to its solubility in different solvents.

The arrangement of the hydroxyl groups also influences the properties of polymers derived from this triol. For example, in polyurethanes, the trifunctionality of this compound leads to the formation of cross-linked networks, which impart rigidity and thermal stability to the resulting material. Computational simulations can model the cross-linking process and predict the mechanical and thermal properties of the final polymer.

| Molecular Feature | Predicted Property | Computational Approach |

|---|---|---|

| Number and position of hydroxyl groups | Boiling point, viscosity, solubility | QSPR modeling, Molecular Dynamics |

| Molecular flexibility and conformation | Glass transition temperature of polymers | Molecular Dynamics simulations |

| Electronic properties (HOMO/LUMO) | Reactivity, UV-Vis absorption | Quantum Chemical Calculations (DFT) |

| Trifunctionality | Cross-linking density in polymers | Polymerization simulations |

Advanced Analytical Methodologies for 3 Hydroxymethylpentane 1,5 Diol and Its Derivatives

Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, Mass Spectrometry, Vibrational Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation of 3-Hydroxymethylpentane-1,5-diol. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry helps in determining the molecular weight and fragmentation patterns. Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers insights into the functional groups present in the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for confirming the structure of this compound. Both ¹H and ¹³C NMR spectra provide unique signatures for the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound shows distinct peaks corresponding to the different carbon environments in the molecule. A known spectrum was obtained using a Bruker AM-270 instrument. np-mrd.org

| Chemical Shift (ppm) | Assignment |

| ~65 | -CH₂OH |

| ~42 | -CH- |

| ~35 | -CH₂- |

Table 1: Indicative ¹³C NMR Chemical Shifts for this compound.

¹H NMR Spectroscopy: While experimental ¹H NMR spectra for this compound are not readily available in the searched literature, a predicted spectrum can be referenced. The predicted spectrum would be expected to show signals for the hydroxyl protons, the methine proton, and the various methylene (B1212753) protons, with multiplicities determined by spin-spin coupling with neighboring protons.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of this compound, providing further structural confirmation. For a polyhydric alcohol like this, electron ionization (EI) mass spectrometry would typically lead to the cleavage of C-C and C-O bonds. The molecular ion peak (M+) may be weak or absent due to the facility of fragmentation. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a polyhydric alcohol like this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups due to hydrogen bonding. Strong C-O stretching vibrations are expected in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the alkane backbone would appear in the 2850-3000 cm⁻¹ range. Attenuated Total Reflectance (ATR) FTIR is a common technique for obtaining IR spectra of liquid or solid samples with minimal preparation. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3200-3600 (broad) | O-H stretch (hydrogen-bonded) |

| 2850-3000 | C-H stretch |

| 1000-1200 | C-O stretch |

Table 2: Typical Infrared Absorption Bands for Polyhydric Alcohols.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The O-H stretching band is also observable in the Raman spectrum. The C-C and C-H vibrations of the carbon skeleton are typically strong and well-defined in the Raman spectrum, providing a detailed fingerprint of the molecule. Studies on other normal alcohols have shown characteristic Raman lines that can be attributed to the transverse vibrations of CH₂ and CH₃ groups. sigmaaldrich.comnih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds. For a polyol like this compound, derivatization is often necessary to increase its volatility and thermal stability. The hydroxyl groups can be converted to less polar and more volatile ethers or esters. For instance, in the analysis of similar compounds like trimethylolpropane (B17298) esters, silylation is used to replace the -OH groups with trimethylsilyl (B98337) (-SiMe₃) groups, which improves peak separation. hmdb.ca A flame ionization detector (FID) is commonly used for the detection of these organic compounds. The purity of the compound can be determined by calculating the peak area percentage from the chromatogram.

A typical GC method for a related compound, 3-Methyl-1,5-pentanediol, specifies a purity of ≥98.0% as determined by GC, indicating the utility of this technique for quality control. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the separation and analysis of non-volatile or thermally labile compounds. For polyols, which are highly polar, reversed-phase HPLC is a common approach.

A typical HPLC method for the separation of a related compound, 3-Methyl-3-phenylpentane-1,5-diol, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid. sielc.com For the analysis of underivatized polyols like this compound, a refractive index (RI) detector is often employed due to the lack of a strong UV chromophore in the molecule.

The purity of this compound can be determined by HPLC by analyzing the area percentage of the main peak relative to any impurity peaks.

Techniques for Studying Reaction Kinetics and Mechanism Elucidation

Understanding the kinetics and mechanisms of reactions involving this compound, such as esterification, is crucial for optimizing reaction conditions and controlling product distribution.

Studying Reaction Kinetics

The kinetics of reactions involving this compound can be studied by monitoring the change in concentration of reactants or products over time. This is typically achieved by withdrawing samples from the reaction mixture at regular intervals and analyzing them using chromatographic techniques like GC or HPLC.

Mechanism Elucidation

The elucidation of reaction mechanisms often involves a combination of experimental and computational methods. For reactions involving this compound, such as acid-catalyzed esterification, the mechanism can be inferred from kinetic data and by identifying reaction intermediates.

The generally accepted mechanism for acid-catalyzed esterification involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, a series of proton transfers, and finally the elimination of water to form the ester. Isotopic labeling studies can be employed to confirm the pathway of specific atoms throughout the reaction.

Spectroscopic techniques can also be used to identify transient intermediates. For example, in situ IR or NMR spectroscopy can be used to monitor the reaction mixture in real-time and detect the presence of key intermediates, providing direct evidence for the proposed mechanism.

Future Research Trajectories and Interdisciplinary Perspectives for 3 Hydroxymethylpentane 1,5 Diol

Sustainable and Green Chemistry Approaches for Production

The development of sustainable and environmentally benign methods for the production of 3-Hydroxymethylpentane-1,5-diol is a critical area for future research. A key focus will be the utilization of renewable feedstocks to move away from traditional petroleum-based syntheses.

One promising avenue is the conversion of biomass-derived platform chemicals. For instance, research into the synthesis of other diols and polyols from 5-hydroxymethylfurfural (B1680220) (HMF), a compound readily obtained from C6 sugars, suggests a potential pathway for producing this compound. nih.gov The conversion of HMF often involves hydrogenation and hydrogenolysis steps, which could be adapted for the synthesis of this specific triol. rsc.org

Furthermore, the exploration of enzymatic synthesis routes offers a highly selective and environmentally friendly alternative. Enzymatic polycondensations have been successfully employed for the synthesis of bio-based polyesters using various diols, demonstrating the potential for biocatalysis in producing specialty chemicals. whiterose.ac.uk Research into enzymes that can facilitate the specific bond formations required for the synthesis of this compound from bio-based precursors could lead to highly efficient and sustainable production processes.

Another green chemistry approach involves the hydrogenation of bio-derived cyclic compounds. For example, the catalytic hydrogenation of cyclic diones to their corresponding diols has been demonstrated as a viable and scalable route. nih.govresearchgate.net Investigating similar ring-opening and hydrogenation strategies starting from renewable cyclic ethers or lactones could provide an innovative and sustainable route to this compound.

Exploration of Novel Chemical Transformations and Derivative Design

The trifunctional nature of this compound makes it an ideal candidate for the design and synthesis of novel derivatives with tailored properties. Future research will likely focus on selectively modifying one or more of its hydroxyl groups to create a diverse range of specialty chemicals.

The functionalization of the hydroxyl groups can lead to the creation of new monomers for advanced polymers, cross-linking agents, and other performance chemicals. For example, the reaction of the hydroxyl groups with other molecules can introduce new functional moieties, such as esters, ethers, and urethanes, thereby tuning the final properties of the resulting derivatives.

The development of selective protection and deprotection strategies for the different hydroxyl groups will be crucial for achieving controlled derivatization. This would allow for the stepwise modification of the molecule, leading to complex and highly functionalized structures.

Moreover, the core structure of this compound can be used as a scaffold to build more intricate molecules. For instance, it could serve as a starting material for the synthesis of chiral building blocks, which are valuable in the pharmaceutical and fine chemical industries. The potential for creating derivatives with specific biological activities or material properties is a vast and largely unexplored area of research.

Innovations in Polymer and Materials Design

The presence of three hydroxyl groups makes this compound a highly attractive monomer for the synthesis of novel polymers and materials. Its branched structure can impart unique properties to polymers, such as increased cross-linking density, improved thermal stability, and enhanced mechanical strength.

A significant area of future research will be its application as a monomer in the production of polyesters and polyurethanes. nih.gov The tri-functionality allows for the creation of branched or cross-linked polymer networks, which can lead to materials with superior performance characteristics compared to those derived from linear diols. For instance, its use as a chain extender or cross-linker in polyurethane formulations could result in foams, elastomers, and coatings with enhanced durability and resistance to chemicals and weathering. kuraray.eu

The incorporation of this compound into polymer backbones can also influence the material's physical properties, such as its glass transition temperature and crystallinity. The amorphous nature of polymers derived from branched diols can lead to materials with high transparency and flexibility. kuraray.eu

Furthermore, the development of bio-based polymers from this compound is a key area for sustainable materials science. By combining this bio-derivable triol with other bio-based monomers, it is possible to create fully renewable and potentially biodegradable polymers, reducing the environmental impact of plastics.

The use of this compound as a cross-linking agent for biopolymers like cellulose, chitosan, and proteins is another promising research direction. mdpi.comnih.gov This could lead to the development of novel hydrogels, films, and scaffolds for biomedical and agricultural applications.

Integration with Catalytic Systems for Enhanced Efficiency

The development of highly efficient and selective catalytic systems is paramount for both the production of this compound and its subsequent conversion into valuable derivatives and polymers. Future research will focus on designing novel catalysts that can operate under mild conditions with high yields and minimal by-product formation.

For the production of this compound, heterogeneous catalysts will play a crucial role. Catalysts based on metals such as ruthenium, rhodium, nickel, and cobalt have shown promise in the hydrogenation of related compounds. nih.govgoogle.com The development of supported metal catalysts, where the active metal is dispersed on a high-surface-area support, can enhance catalytic activity and stability, and facilitate catalyst recovery and reuse. mdpi.com

Bimetallic and intermetallic catalysts offer further opportunities for enhancing catalytic performance. rsc.orgnih.gov The synergistic effects between different metals can lead to improved selectivity and activity in complex multi-step reactions. For instance, the combination of a hydrogenation metal with an acidic or basic component on the catalyst support can facilitate tandem reactions, such as ring-opening followed by hydrogenation.

In the context of polymer synthesis, the development of efficient polymerization catalysts is essential. This includes exploring novel organometallic catalysts and biocatalysts, such as lipases, for the controlled polymerization of this compound with other monomers. whiterose.ac.uk The use of enzymatic catalysts, in particular, aligns with the principles of green chemistry by offering high selectivity and operating under mild reaction conditions.

The table below summarizes potential catalytic systems for the synthesis and transformation of this compound, based on research on analogous compounds.

| Catalytic Process | Potential Catalyst System | Precursor/Substrate (Example) | Product | Reference |

| Hydrogenation | Ru/C | Cyclic Diones | Diols | nih.gov |

| Hydrogenation/Hydrogenolysis | Co-Cu-Al LDO | 5-Hydroxymethylfurfural | Diols/Triols | rsc.org |

| Hydroformylation/Hydrogenation | Rhodium complex / Raney Cobalt | Unsaturated Alcohols | Diols | google.com |

| Enzymatic Polycondensation | Immobilized Lipase (B570770) B | Diols and Diesters | Polyesters | whiterose.ac.uk |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Hydroxymethylpentane-1,5-diol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of vicinal diols often involves oxidation of alkenes, reduction of diketones, or Grignard reactions. For example, (2E)-2-Pentene-1,5-diol was synthesized via catalytic hydrogenation of alkynes or alkylation of cyclic ethers like 4-bromotetrahydropyran . Optimization may include adjusting catalysts (e.g., AlCl₃ for Friedel-Crafts acylation in diketone synthesis ) or reaction temperatures. Yield improvements can be monitored using GC or HPLC.

Q. How is the stereochemistry and purity of this compound validated experimentally?

- Methodological Answer :

- X-ray crystallography : Determines absolute configuration, as demonstrated for 3-(4-Hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione (R-factor = 0.043; data-to-parameter ratio = 11.5) .

- Spectroscopy : NMR (¹H/¹³C) identifies hydroxyl and methylene protons, while IR confirms hydrogen bonding.

- Chromatography : HPLC with UV detection ensures purity (>97% as per reagent-grade standards ).

Advanced Research Questions

Q. How can experimental design address the inoculum effect when evaluating this compound’s antimicrobial activity?

- Methodological Answer :

- Inoculum standardization : Test bacterial strains (e.g., MRSA, Acinetobacter spp.) at 10³–10⁵ CFU/spot to assess dose-dependent efficacy, as seen in pentane-1,5-diol studies (MIC range: 2.5–15.0% w/v ).

- Statistical analysis : Compare MIC shifts using ANOVA or non-parametric tests to quantify inoculum impact.

- Mechanistic studies : Probe osmotic stress hypotheses via fluorescence microscopy (membrane integrity assays) or transcriptomics .

Q. What methodologies resolve contradictions in the metabolic fate of diols across in vivo models?

- Methodological Answer :

- Isotopic labeling : Administer ¹³C-labeled this compound to track metabolites via LC-MS/MS, as done for pentane-1,5-diol (detecting glutaric acid in rabbit urine ).

- Cross-species studies : Compare metabolic pathways in rodents vs. human hepatocytes to identify species-specific enzymes.

- Enzyme inhibition assays : Use CYP450 inhibitors to elucidate oxidative pathways.

Q. How do researchers evaluate this compound’s role as a percutaneous absorption enhancer?

- Methodological Answer :

- In vitro models : Franz diffusion cells with ex vivo human skin measure permeation of co-administered drugs (e.g., terbinafine), as validated for pentane-1,5-diol .

- Mechanistic studies : FTIR spectroscopy assesses stratum corneum lipid disruption. Compare enhancer efficiency to propane-1,2-diol using flux ratios .

Data Contradiction Analysis

Q. How can conflicting reports on diol toxicity be reconciled in preclinical studies?

- Methodological Answer :

- Dose-response curves : Test acute toxicity (e.g., LD₅₀ in rodents) and chronic exposure (28-day OECD guidelines), noting pentane-1,5-diol’s low irritation potential (LD₅₀ >20 mL/kg in rabbits ).

- Species-specific metabolism : Compare hepatic clearance rates using microsomal assays.

- Histopathology : Conduct organ-specific toxicity scoring (e.g., kidney, liver) to identify target tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.